5-Bromo-N-(1-methyl-1h-1,2,4-triazol-5-yl)nicotinamide

Catalog No.
S16158316
CAS No.
M.F
C9H8BrN5O
M. Wt
282.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-(1-methyl-1h-1,2,4-triazol-5-yl)nicotina...

Product Name

5-Bromo-N-(1-methyl-1h-1,2,4-triazol-5-yl)nicotinamide

IUPAC Name

5-bromo-N-(2-methyl-1,2,4-triazol-3-yl)pyridine-3-carboxamide

Molecular Formula

C9H8BrN5O

Molecular Weight

282.10 g/mol

InChI

InChI=1S/C9H8BrN5O/c1-15-9(12-5-13-15)14-8(16)6-2-7(10)4-11-3-6/h2-5H,1H3,(H,12,13,14,16)

InChI Key

QMVNUTYKALVTBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)NC(=O)C2=CC(=CN=C2)Br

5-Bromo-N-(1-methyl-1H-1,2,4-triazol-5-yl)nicotinamide is a chemical compound characterized by its unique structure that combines bromine, a triazole moiety, and nicotinamide. The compound features a brominated 1-methyl-1H-1,2,4-triazole group attached to a nicotinamide backbone, which is known for its biological significance and potential pharmaceutical applications. The molecular formula for this compound is C10H9BrN4OC_{10}H_{9}BrN_{4}O, and it exhibits properties typical of both triazole and nicotinamide derivatives.

Due to the presence of functional groups such as the bromine atom and the triazole ring. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of other derivatives.
  • Condensation Reactions: The amide group can participate in condensation reactions, forming larger molecular structures or conjugates.
  • Reduction Reactions: The triazole ring may be reduced under specific conditions, altering its reactivity and biological properties.

5-Bromo-N-(1-methyl-1H-1,2,4-triazol-5-yl)nicotinamide exhibits notable biological activities:

  • Antimicrobial Properties: Compounds containing triazole rings are often studied for their antifungal and antibacterial activities.
  • Antitumor Activity: Some studies suggest that derivatives of nicotinamide can influence cellular pathways related to cancer proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

The synthesis of 5-Bromo-N-(1-methyl-1H-1,2,4-triazol-5-yl)nicotinamide can be achieved through various methods:

  • Bromination of Nicotinamide Derivatives: Starting from nicotinamide, bromination can introduce the bromine atom at the desired position.
  • Formation of Triazole Ring: 1-Methyl-1H-1,2,4-triazole can be synthesized using standard organic synthesis techniques involving triazole precursors.
  • Coupling Reaction: The final step typically involves a coupling reaction between the brominated nicotinamide and the synthesized triazole derivative.

This compound holds potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Potential use as a fungicide or herbicide due to its biological activity.
  • Research Tools: Utilized in biochemical research to study enzyme interactions or metabolic pathways.

Interaction studies involving 5-Bromo-N-(1-methyl-1H-1,2,4-triazol-5-yl)nicotinamide typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Synergistic Effects: Investigating its effectiveness in combination with other therapeutic agents.
  • Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.

Several compounds share structural similarities with 5-Bromo-N-(1-methyl-1H-1,2,4-triazol-5-yl)nicotinamide. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
5-Bromo-N-(pyridin-4-yl)nicotinamideContains a pyridine ring instead of triazoleFocused on different biological targets
5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamideIsoxazole instead of triazoleDifferent pharmacological profile
Methyl 5-bromo-1-methyl-1H-1,2,4-triazoleMethylated triazole derivativeVariation in solubility and reactivity
5-bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamideContains a pyrrolidine substituentPotentially different pharmacodynamics

These compounds illustrate the diversity within the class of brominated nicotinamides and their derivatives. Each variation contributes to distinct biological activities and potential applications in medicinal chemistry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.99122 g/mol

Monoisotopic Mass

280.99122 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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